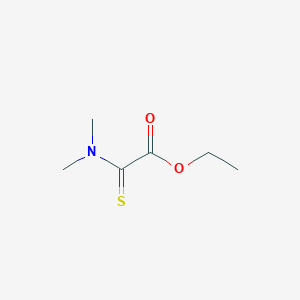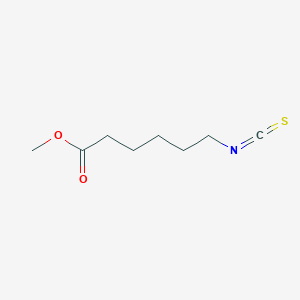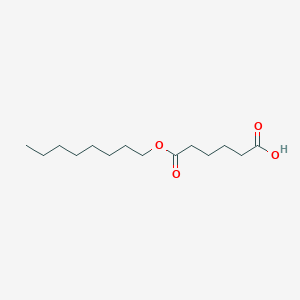
Acetic acid, (dimethylamino)thioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (dimethylamino)thioxo-, ethyl ester, also known as ethyl (dimethylamino)thioxoacetate, is a chemical compound with the molecular formula C6H11NO2S. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester is not well understood, but it is believed to act as a thiol-reactive compound that can modify proteins and other biomolecules. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases, and can induce cell death in cancer cells.
Biochemical and Physiological Effects
Acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester is its versatility in various scientific research fields. It can be used as a building block in the synthesis of various compounds, including pharmaceuticals and materials. It also has potential applications in cancer research and drug development. However, one of the limitations of using this compound is its potential toxicity and instability, which can affect the accuracy and reproducibility of experimental results.
Future Directions
There are various future directions for the research and development of acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in materials science, including the development of new functionalized polymers and materials with potential applications in electronics and energy storage. Furthermore, the investigation of its mechanism of action and its potential applications in cancer research and drug development is also an important area of future research.
Synthesis Methods
Acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester can be synthesized by reacting Acetic acid, (dimethylamino)thioxo-, ethyl ester chloroacetate with dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramine and potassium thiocyanate in the presence of a base such as sodium hydroxide. The reaction yields the desired product as a yellow oil, which can be purified using column chromatography.
Scientific Research Applications
Acetic acid, (dimAcetic acid, (dimethylamino)thioxo-, ethyl esteramino)thioxo-, Acetic acid, (dimethylamino)thioxo-, ethyl ester ester has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a precursor for the synthesis of functionalized polymers and materials with potential applications in electronics and energy storage.
properties
CAS RN |
16703-48-3 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-sulfanylideneacetate |
InChI |
InChI=1S/C6H11NO2S/c1-4-9-6(8)5(10)7(2)3/h4H2,1-3H3 |
InChI Key |
QUMNSZAJFYSIIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=S)N(C)C |
Canonical SMILES |
CCOC(=O)C(=S)N(C)C |
synonyms |
2-(Dimethylamino)-2-thioxoacetic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















